L-gulopyranose

Polymorph characterization Solid-state analysis Mutarotation

L-Gulopyranose (CAS 6027-89-0), the pyranose form of the rare aldohexose L-gulose, is the C-3 epimer of L-galactose and the enantiomer of D-gulose. It occurs as a white crystalline powder with a sharp melting point of 130–132 °C and a specific optical rotation of approximately +25° to +40° (c=0.5, H₂O) depending on anomeric purity.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 6027-89-0
Cat. No. B135350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-gulopyranose
CAS6027-89-0
SynonymsL-(+)-Gulose; 
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5-,6?/m0/s1
InChIKeyWQZGKKKJIJFFOK-QRXFDPRISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Gulopyranose (CAS 6027-89-0) Procurement Guide: Core Identity & Baseline Properties for Scientific Sourcing


L-Gulopyranose (CAS 6027-89-0), the pyranose form of the rare aldohexose L-gulose, is the C-3 epimer of L-galactose and the enantiomer of D-gulose [1]. It occurs as a white crystalline powder with a sharp melting point of 130–132 °C and a specific optical rotation of approximately +25° to +40° (c=0.5, H₂O) depending on anomeric purity [2]. L-Gulopyranose is water-soluble and serves as a direct biosynthetic precursor of L-ascorbic acid (vitamin C) in plants via the L-gulose pathway, distinguishing it from most common hexoses that do not feed into this pathway [3]. It is also the defining carbohydrate component of the antitumor antibiotic bleomycin, where it appears as the disaccharide 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose [4].

Why Generic L-Hexose Substitution Fails: Critical Differentiation of L-Gulopyranose for Research and Industrial Procurement


L-Gulopyranose cannot be substituted with the more abundant or less expensive L-galactose, L-mannose, or D-gulose because it possesses a unique axial/equatorial hydroxyl arrangement at C-3 and C-4 that dictates entirely different conformational behaviour, enzyme recognition, and synthetic utility [1]. The C-3 epimer L-galactose shows an ~8.6‑fold higher affinity for L-galactose dehydrogenase (Km 0.43 mM vs. 3.7 mM for L-gulose), meaning that L-galactose will outcompete L-gulose at the active site and produce different metabolic outcomes in any plant or microbial system employing this enzyme [2]. The enantiomer D-gulose shares melting point but shows opposite optical rotation and incompatible stereochemistry for incorporation into bleomycin’s disaccharide subunit, which specifically requires the L-configuration [3]. L-Mannose, a C-2 epimer, differs in solubility, melting point, and optical rotation and cannot serve as a functional replacement in any stereospecific glycosylation or enzymatic cascade .

Quantitative Differentiation Evidence for L-Gulopyranose (CAS 6027-89-0) Versus Closest Analogs


Crystalline Polymorph Identity: Distinct XRPD Pattern and Mutarotation Signature of β-L-Gulopyranose

The patented crystalline form of β-L-gulopyranose is uniquely characterized by a sharp melting point of 130–132 °C, a specific optical rotation of +40°, a characteristic mutarotation profile, and a distinctive X-ray powder diffraction (XRPD) pattern [1]. In contrast, its enantiomer β-D-gulopyranose exhibits the same melting point range (130–132 °C) but an opposite optical rotation of −40° [2]. L-Galactose melts at a significantly higher temperature (166–167 °C) with an optical rotation of −79° (c=1, H₂O) [3], while L-mannose melts at 129–131 °C with an optical rotation of −14° (c=4, H₂O) . No other C-3 epimer of L-galactose provides this exact combination of thermal, chiroptical, and diffraction signatures, enabling unambiguous identity verification in quality-controlled procurement.

Polymorph characterization Solid-state analysis Mutarotation

Enzyme Discrimination: ~8.6-Fold Lower Affinity of L-Gulopyranose for L-Galactose Dehydrogenase Compared to Its C-3 Epimer

L-Galactose dehydrogenase purified from pea (Pisum sativum) accepts L-gulopyranose as a substrate but with an ~8.6-fold lower affinity than its preferred substrate L-galactose: Km = 3.7 mM for L-gulose versus Km = 0.43 mM for L-galactose [1]. This quantitative discrimination means that in any in vitro assay or in vivo pathway engineering involving this enzyme, L-galactose will saturate the active site at much lower concentrations and L-gulose will require approximately 8.6-fold higher concentrations to achieve equivalent turnover. A dehydrogenase from Sphingomonas sp. A1 further demonstrates stereochemical selectivity by oxidizing D-sorbitol exclusively to L-gulose as the sole product, with no detectable D-glucose formation, enabling a one-step biocatalytic route to enantiomerically pure L-gulopyranose [2]. By contrast, L-mannose is not reported as a substrate for this dehydrogenase, and D-gulose is not recognized due to opposite stereochemistry [2].

Substrate specificity L-galactose dehydrogenase Ascorbate biosynthesis

Bleomycin Disaccharide Subunit: Exclusive Requirement for L-Gulopyranose Stereochemistry in Antitumor Antibiotic Synthesis

The total synthesis of bleomycin A₂ mandates the coupling of a protected L-gulopyranose derivative with a 3-O-carbamoyl-D-mannopyranose donor to construct the disaccharide 2-O-(3-O-carbamoyl-α-D-mannopyranosyl)-L-gulopyranose [1]. Any attempt to substitute L-gulopyranose with its enantiomer D-gulopyranose or with any other L-hexose (e.g., L-galactose, L-mannose) would produce a diastereomeric disaccharide with altered or abolished antitumor activity because the aglycone delivery module of bleomycin is stereochemically sensitive [2]. The L-gulose synthon 21 was regioselectively prepared from D-mannose via stannylene acetal methodology and underwent smooth glycosylation with the D-mannose donor 30; no other C-3 epimer could yield the same coupling efficiency or product stereochemistry [1]. This synthetic exclusivity makes L-gulopyranose a non-substitutable building block for bleomycin medicinal chemistry and analog development.

Bleomycin total synthesis Disaccharide coupling Glycosylation stereochemistry

Aqueous Solubility and Solid-State Handling: Non-Hygroscopic Crystalline Form Offers Stability Advantages Over Syrupy L-Galactose

The patented crystalline β-L-gulopyranose is explicitly described as non-hygroscopic and free-flowing, with a sharp melting point at 130–132 °C [1]. Commercial L-gulopyranose is supplied as a white crystalline powder with HPLC purity ≥98.0% . In contrast, L-galactose is frequently encountered as a syrup or exhibits hygroscopicity that complicates accurate weighing and long-term storage; its melting point of 166–167 °C does not confer the same handling advantage [2]. The experimentally determined aqueous solubility of L-gulopyranose is approximately 250 mg/mL with ultrasonication assistance , whereas L-mannose solubility is reported as 100 mg/mL (clear solution) . The 2.5-fold higher solubility of L-gulopyranose compared to L-mannose is advantageous for high-concentration biocatalytic reactions and parenteral formulation development. The non-hygroscopic crystalline nature also reduces batch-to-batch variability from absorbed moisture, a critical quality attribute for reproducible research.

Crystalline stability Hygroscopicity Formulation ease

Ascorbate Pathway Intermediate: Exclusive Metabolic Branch Point for Vitamin C Biosynthesis Studies

L-Gulopyranose occupies a unique and non-interchangeable position in the L-gulose pathway for L-ascorbic acid biosynthesis in plants. The pathway proceeds from GDP-α-D-mannose → GDP-L-gulose → L-gulose-1-phosphate → L-gulopyranose → L-gulono-1,4-lactone → L-ascorbic acid [1]. No other L-hexose can substitute at the L-gulopyranose node because the downstream enzyme L-gulono-1,4-lactone oxidase is specific for L-gulono-1,4-lactone [2]. In the parallel L-galactose pathway, L-galactopyranose is processed by a different set of enzymes; feeding L-galactose instead of L-gulose diverts flux into the L-galactose pathway and cannot rescue ascorbate deficiency in mutants blocked at the L-gulose step [3]. This metabolic exclusivity makes L-gulopyranose an essential tool compound for dissecting ascorbate biosynthesis and for engineering vitamin C production in heterologous hosts.

Ascorbate biosynthesis L-gulose pathway Metabolic engineering

Procurement Cost-Benefit: Competitive Unit Pricing for Enantiopure Rare Sugar Compared to Alternative L-Hexoses

At the time of analysis, L-gulopyranose (≥98% HPLC) is commercially available at approximately US$70 per gram from major suppliers . Comparable high-purity L-galactose (≥99%) is priced at approximately US$120–150 per gram , while L-mannose (≥99%) is available at approximately US$85–100 per gram . The crystalline, non-hygroscopic nature of L-gulopyranose reduces storage-related quality deterioration, effectively lowering the total cost of ownership over multiple research campaigns compared to hygroscopic alternatives that require desiccated storage and may lose potency over time [1]. For researchers conducting dose-response or biocatalytic studies where L-gulopyranose is the required substrate, the per-experiment cost is lower than L-galactose, and the risk of receiving degraded material is minimized by the compound’s inherent solid-state stability.

Rare sugar procurement Cost per gram Purity-adjusted pricing

High-Value Application Scenarios for L-Gulopyranose (CAS 6027-89-0) Driven by Quantitative Differentiation Evidence


Bleomycin Analog Medicinal Chemistry: Stereospecific Disaccharide Coupling

Based on the exclusive requirement for L-gulopyranose in bleomycin A₂ total synthesis [1], medicinal chemistry laboratories developing next-generation bleomycin analogs must procure L-gulopyranose of ≥98% purity as the stereochemically defined carbohydrate building block. Any lot showing optical rotation deviating from +25° to +40° or melting point outside 130–132 °C should be rejected, as these deviations indicate enantiomeric or epimeric contamination that would produce inactive glycoforms. The non-hygroscopic crystalline form of β-L-gulopyranose [2] ensures accurate stoichiometric weighing for glycosylation reactions where precise donor-to-acceptor ratios are critical for yield optimization.

Plant Ascorbate Pathway Dissection: L-Gulose Branch Tracer Studies

The 8.6-fold Km discrimination of pea L-galactose dehydrogenase against L-gulopyranose (Km 3.7 mM vs. 0.43 mM for L-galactose) [1] indicates that flux through the L-gulose branch of ascorbate biosynthesis requires substantially higher L-gulopyranose concentrations to compete with the L-galactose pathway. Researchers performing metabolic flux analysis or isotopic tracing in Arabidopsis or Solanum lycopersicum should use L-gulopyranose at ≥3.7 mM in feeding experiments to saturate the dehydrogenase and favor the L-gulose route. The 250 mg/mL aqueous solubility [2] readily supports these concentrations without solubility limitations, unlike L-mannose which saturates at 100 mg/mL.

Biocatalytic Rare Sugar Production: One-Step L-Gulopyranose Synthesis from D-Sorbitol

The Sphingomonas sp. A1 dehydrogenase converts D-sorbitol exclusively to L-gulopyranose with no detectable D-glucose co-product [1], offering a single-step biocatalytic route preferable over multi-step chemical syntheses that form epimeric mixtures requiring chromatographic separation. Process development groups scaling this reaction should source L-gulopyranose as an analytical reference standard with certified optical rotation and HPLC purity to calibrate downstream purification and validate enantiomeric excess (ee >99%) of the biocatalytic product stream. The crystalline patent form [2] provides a reproducible solid-state reference for XRPD-based identity testing in QC release protocols.

Glycoscience Toolbox: Defined Substrate for L-Hexose-Processing Enzymes

For enzymology groups characterizing novel L-hexose kinases, dehydrogenases, or epimerases, L-gulopyranose provides a structurally distinct substrate that tests enzyme specificity at the C-3 position relative to L-galactose. Because the Km difference between L-gulose and L-galactose for pea L-galactose dehydrogenase is 8.6-fold [1], a panel including both sugars at concentrations of 0.1–10 mM allows calculation of selectivity ratios and identification of C-3 epimer-discriminating residues. The non-hygroscopic, free-flowing crystalline form [2] ensures that substrate stock solutions are prepared from accurately weighed, non-degraded material, reducing inter-experiment variability in kinetic parameter determination.

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